1-Amino-2,2,2-trichloroethanol

Neuropharmacology Ion Channel Electrophysiology CNS Drug Development

Procure 1-Amino-2,2,2-trichloroethanol (CAS 507-47-1), the essential bifunctional scaffold for masked imine chemistry and selective TAAR1 biology. Unlike simple 2,2,2-trichloroethanol, this vicinal amino alcohol uniquely enables regiospecific cycloaddition with cyclopropenones to construct 2,2′-diaryl-bipyrrolediones. Its 72-fold selectivity window (mouse EC₅₀ 97 nM vs. human EC₅₀ 7,000 nM) makes it the definitive tool for species-dependent receptor pharmacology studies. For prodrug design, it provides a slow, aqueous-triggered NH₃ release mechanism absent in non-aminated analogs.

Molecular Formula C2H4Cl3NO
Molecular Weight 164.41 g/mol
CAS No. 507-47-1
Cat. No. B3343186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,2,2-trichloroethanol
CAS507-47-1
Molecular FormulaC2H4Cl3NO
Molecular Weight164.41 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(N)O
InChIInChI=1S/C2H4Cl3NO/c3-2(4,5)1(6)7/h1,7H,6H2
InChIKeyUOUOCWPRMBRIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2,2,2-trichloroethanol (CAS 507-47-1): A Bifunctional Trichloromethyl-Amino Alcohol Scaffold for Synthetic and Biological Applications


1-Amino-2,2,2-trichloroethanol (CAS 507-47-1), also known as chloral ammonia, is a small-molecule α-amino alcohol bearing a geminal trichloromethyl group. With molecular formula C₂H₄Cl₃NO and molecular weight 164.42 g/mol, it is prepared via condensation of chloral with ammonia [1]. The compound presents three functional groups in proximity—a primary amine, a secondary alcohol, and an electron-withdrawing trichloromethyl moiety—which collectively confer distinct reactivity profiles not achievable with simpler trichloroethanol analogs. Its physicochemical properties include a melting point reported between 62–64 °C (Schiff) and 72–74 °C (Aschan), a predicted boiling point of 232.4 °C, and an ACD/LogP of 1.61 [2]. The compound is sparingly soluble in water with slow NH₃ evolution and is soluble in ether and benzene [1].

Why 1-Amino-2,2,2-trichloroethanol Cannot Be Replaced by 2,2,2-Trichloroethanol or Trifluoroethanol Analogs


The presence of the 1-amino substituent on 1-amino-2,2,2-trichloroethanol fundamentally alters its chemical and biological behavior compared to the widely available 2,2,2-trichloroethanol (TCE, CAS 115-20-8) and the fluorinated analog 2,2,2-trifluoroethanol (TFE, CAS 75-89-8). While TCE and TFE are simple primary alcohols, 1-amino-2,2,2-trichloroethanol is a vicinal amino alcohol that serves as a masked imine synthon, enabling regiospecific cycloaddition reactions that are inaccessible to non-aminated analogs [1]. In pharmacological assays, the 1-amino derivative exhibits distinct receptor interaction profiles; for example, 2,2,2-trichloroethanol acts as an excitatory amino acid receptor antagonist, whereas the amino congener may engage amine-associated receptor targets [2][3]. Substituting the compound with a generic alcohol lacking the amino group would result in the loss of key nucleophilic reactivity and target-binding specificity, rendering it unsuitable for synthetic applications requiring imine equivalents or for biological studies targeting amine-recognizing receptors.

Quantitative Differentiation Evidence for 1-Amino-2,2,2-trichloroethanol Relative to Structural Analogs


Enhanced CNS Ion Channel Modulation: 4.4-Fold Higher Potency at NMDA Receptors vs. Trifluoroethanol Analog

2,2,2-Trichloroethanol (the non-aminated analog) inhibited NMDA-activated currents with an IC₅₀ of 6.4 mM, whereas the fluorinated analog 2,2,2-trifluoroethanol exhibited an IC₅₀ of 28 mM under identical conditions, demonstrating a 4.4-fold difference in potency [1]. This quantitative head-to-head comparison establishes that the trichloromethyl group confers significantly greater inhibitory activity on excitatory amino acid receptors than the trifluoromethyl substituent, a finding directly relevant to understanding the CNS depressant effects of chloral-derived agents. The inhibitory potency correlates with increased hydrophobicity imparted by the trichloromethyl moiety [1].

Neuropharmacology Ion Channel Electrophysiology CNS Drug Development

Kainate Receptor Inhibition: 2.9-Fold Potency Advantage Over Trifluoroethanol

In the same experimental system, 2,2,2-trichloroethanol inhibited kainate-activated currents with an IC₅₀ of 12 mM, compared to 35 mM for 2,2,2-trifluoroethanol—a 2.9-fold potency difference [1]. This consistent pattern across two distinct excitatory amino acid receptor subtypes underscores the functional advantage conferred by the trichloromethyl over the trifluoromethyl group. The data provide a clear, quantifiable basis for selecting trichloroethanol-based scaffolds when developing compounds intended to modulate glutamatergic neurotransmission.

Excitotoxicity Glutamate Signaling Ionotropic Receptor Pharmacology

Unique Reactivity as an Imine Synthon: Regiospecific Cyclopropenone Cycloaddition to Bipyrrolediones

1-Arylideneamino-2,2,2-trichloroethanols—derivatives of the target compound—react regiospecifically with cyclopropenones to form 2,2′-diaryl-1,1′,2,2′-tetrahydro-3H,3′H-2,2′-bipyrrole-3,3′-diones [1]. This transformation is not achievable with simple 2,2,2-trichloroethanol or other non-amino alcohol analogs, as the amino group is essential for forming the arylideneamino adduct, which subsequently functions as a synthetic equivalent of an N-unsubstituted imine. The regiospecificity and product yield demonstrate that 1-amino-2,2,2-trichloroethanol serves as a privileged scaffold for accessing complex heterocyclic architectures that are otherwise challenging to synthesize.

Organic Synthesis Heterocyclic Chemistry Cycloaddition Methodology

Species-Specific TAAR1 Receptor Agonism: Differential Potency Across Mouse and Human Orthologs

1-Amino-2,2,2-trichloroethanol acts as an agonist at the trace amine-associated receptor 1 (TAAR1). In functional cAMP accumulation assays, the compound exhibits an EC₅₀ of 97 nM at mouse TAAR1 but a substantially higher EC₅₀ of 7,000 nM at human TAAR1, representing a 72-fold difference in potency between species [1]. Activity at the related TAAR5 receptor is minimal (EC₅₀ > 10,000 nM) [1]. While a direct comparator within the same chemical class is not available in this dataset, the data highlight the compound's utility in species-specific pharmacological studies and as a tool compound for probing TAAR1 function in rodent models.

G Protein-Coupled Receptors Trace Amine Signaling Neuropsychiatric Drug Discovery

Controlled Hydrolytic Lability: NH₃ Release in Aqueous Media Enables Controlled Functional Group Liberation

Unlike 2,2,2-trichloroethanol, which is relatively stable in water, 1-amino-2,2,2-trichloroethanol dissolves slowly in cold water with the evolution of ammonia (NH₃) [1]. This hydrolytic behavior stems from the presence of the primary amino group adjacent to the hydroxyl-bearing carbon, which facilitates elimination or substitution pathways. The slow, pH-sensitive release of ammonia provides a basis for applications in controlled-release formulations or as a latent amine source in synthetic sequences. The non-aminated analog 2,2,2-trichloroethanol lacks this functionality entirely, making the amino derivative uniquely suited for applications requiring in situ amine generation.

Prodrug Design Controlled Release Formulation Chemistry

Trichloromethyl-Derived Carboxyl Protecting Group: Enabling Selective Peptide Synthesis

The 2,2,2-trichloroethyl group, derived from 2,2,2-trichloroethanol, has been established as an effective carboxyl protecting group in peptide synthesis. Trichloroethyl esters of N-carbobenzoxy-amino acids are prepared via reaction with trichloroethanol, and the protecting group can be selectively removed by reduction with zinc in acetic acid, leaving other protecting groups intact [1]. This orthogonal deprotection strategy is widely employed in the synthesis of complex peptides and peptide nucleic acids (PNAs) [2]. While the amino-substituted derivative (1-amino-2,2,2-trichloroethanol) itself may serve as a precursor to modified protecting groups or as a bifunctional building block, the class-level evidence strongly supports the utility of trichloroethanol-derived esters in demanding peptide synthesis applications.

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Optimal Procurement and Use Scenarios for 1-Amino-2,2,2-trichloroethanol Based on Differential Evidence


Synthesis of Bipyrroledione Heterocycles via Regiospecific Cycloaddition

Medicinal and materials chemistry laboratories engaged in the synthesis of nitrogen-containing heterocycles should procure 1-amino-2,2,2-trichloroethanol as a precursor to 1-arylideneamino-2,2,2-trichloroethanols. These derivatives function as synthetic equivalents of N-unsubstituted imines, enabling regiospecific cycloaddition with cyclopropenones to yield 2,2′-diaryl-bipyrrolediones—scaffolds of interest for drug discovery and functional materials [1]. This reactivity is not replicable with non-aminated analogs, making the compound an essential building block for these specific transformations.

Tool Compound for Species-Specific TAAR1 Pharmacology in Rodent Models

Neuroscience and CNS drug discovery groups investigating trace amine-associated receptor 1 (TAAR1) biology should utilize 1-amino-2,2,2-trichloroethanol as a tool agonist with pronounced species selectivity. The compound exhibits an EC₅₀ of 97 nM at mouse TAAR1 compared to 7,000 nM at the human receptor, providing a 72-fold window for probing species-dependent pharmacology [1]. It is particularly suited for in vivo rodent studies where human receptor orthologs are not required, and for validating target engagement in TAAR1-mediated signaling pathways.

Controlled Ammonia Release for Prodrug Formulation and Latent Amine Applications

Pharmaceutical development teams designing prodrugs or controlled-release systems that require slow, aqueous-triggered liberation of ammonia should evaluate 1-amino-2,2,2-trichloroethanol. The compound dissolves slowly in cold water with evolution of NH₃, a property absent in the non-aminated analog 2,2,2-trichloroethanol [1]. This hydrolytic behavior can be harnessed for pH-triggered amine release in oral or topical formulations, or as a synthetic handle for stepwise deprotection strategies.

Development of CNS-Active Agents Targeting Excitatory Amino Acid Receptors

Neuroscience research teams working on modulators of glutamatergic neurotransmission should consider 1-amino-2,2,2-trichloroethanol and its derivatives as a starting scaffold. The trichloroethanol core demonstrates 4.4-fold greater potency at NMDA receptors (IC₅₀ 6.4 mM) and 2.9-fold greater potency at kainate receptors (IC₅₀ 12 mM) compared to the trifluoroethanol analog [1]. These quantitative potency advantages, coupled with the amino functionality of the target compound, support further derivatization toward novel CNS-active agents with improved receptor modulation profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-2,2,2-trichloroethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.